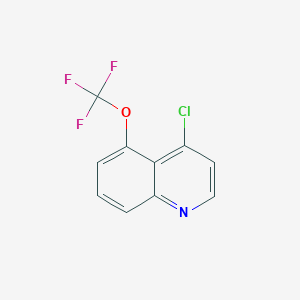

4-Chloro-5-(trifluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

40575-20-0 |

|---|---|

Molecular Formula |

C10H5ClF3NO |

Molecular Weight |

247.60 g/mol |

IUPAC Name |

4-chloro-5-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |

InChI Key |

LHTVBFMLLJOIPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Trifluoromethoxy Quinoline and Its Derivatives

Nucleophilic Substitution Reactions at the C-4 Position of the Chloro-Quinoline Moiety

The 4-chloro-quinoline scaffold is a pivotal precursor in the synthesis of a diverse array of functionalized quinoline (B57606) derivatives due to the reactivity of the chlorine atom at the C-4 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the quinoline nitrogen. In 4-Chloro-5-(trifluoromethoxy)quinoline, the presence of the strongly electron-withdrawing trifluoromethoxy group at the C-5 position is expected to further activate the C-4 position towards nucleophilic attack.

Research on analogous 4-chloroquinoline (B167314) systems has demonstrated that the C-4 chloro group can be readily displaced by a variety of nucleophiles. These reactions are fundamental in creating new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Studies on various substituted 4-chloroquinolines show successful substitutions with amines, azides, thiols, and other nucleophiles. mdpi.comnih.govresearchgate.net For instance, the reaction of 4-chloroquinolines with mono or dialkylamines is a common method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, reactions with sodium azide (B81097) introduce the azido group, which can be a precursor for other functionalities. mdpi.com

The general mechanism for these substitutions involves the formation of a Meisenheimer complex, an intermediate that is stabilized by the aromatic system. researchgate.net The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic effects of other substituents on the quinoline ring. researchgate.net Given the electronic properties of the trifluoromethoxy group, this compound is anticipated to be a highly reactive substrate in such transformations.

| Nucleophile | Reagent Example | Product Type | Reference Example |

| Amines | R-NH2, R2NH | 4-Aminoquinolines | nih.gov |

| Azide | Sodium Azide (NaN3) | 4-Azidoquinolines | mdpi.com |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazinoquinolines | mdpi.com |

| Thiols | Thiophenol, Thiourea | 4-(Thio)quinolines | mdpi.com |

| Triazoles | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

This table presents representative nucleophilic substitution reactions based on studies of analogous 4-chloroquinoline compounds.

Functional Group Interconversions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a unique substituent that has gained prominence in medicinal and agrochemical research. A key feature of the -OCF3 group is its exceptional chemical stability. beilstein-journals.org It is generally considered to be a robust and inert functional group, resistant to transformation under many common synthetic conditions. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthen the oxygen-carbon bond.

Unlike other alkoxy groups, the trifluoromethoxy group is highly resistant to both acidic and basic hydrolysis. It is also stable towards many oxidizing and reducing agents. This inertness is often a desirable property, as it allows for chemical modifications to be performed on other parts of the molecule without affecting the -OCF3 moiety. Consequently, there are very few examples in the literature of direct functional group interconversions of an aromatic trifluoromethoxy group. Such transformations would require harsh conditions to cleave the strong C-O or C-F bonds and are not typically synthetically useful. Therefore, in the context of this compound, the trifluoromethoxy group primarily serves as a stable, lipophilic, and electron-withdrawing modulator of the molecule's properties rather than as a handle for further chemical diversification. beilstein-journals.org

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring System

The quinoline ring system can undergo electrophilic aromatic substitution, though its reactivity is more complex than that of benzene (B151609). The reactivity is dictated by the presence of two fused rings with different electronic properties. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it highly deactivated towards electrophilic attack. reddit.com As a result, electrophilic substitution on unsubstituted quinoline preferentially occurs on the electron-richer benzene ring, typically at the C-5 and C-8 positions. researchgate.net

In this compound, the directing effects of the existing substituents must be considered:

Quinoline Nitrogen: Strongly deactivates the pyridine ring (positions 2, 3, 4).

C-4 Chloro Group: A deactivating, ortho-, para-directing group. It deactivates the ring it is on but would direct incoming electrophiles to positions 2 and 3 (which are already highly deactivated) and, more relevantly, to positions 5 and 7 on the other ring via resonance, although this effect is secondary.

C-5 Trifluoromethoxy Group: A strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. beilstein-journals.org It will direct incoming electrophiles to the C-6 and C-8 positions.

Considering these combined effects, the entire quinoline system in this compound is significantly deactivated towards electrophilic aromatic substitution. Any reaction would require forcing conditions. The most likely positions for substitution would be on the benzene ring at positions C-8 and C-6, which are meta to the strongly deactivating -OCF3 group and are the least deactivated positions on that ring.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling for Diarylated Quinolines)

The chlorine atom at the C-4 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is particularly prominent for this purpose, enabling the synthesis of diarylated quinolines by coupling the 4-chloroquinoline with an organoboron reagent. researchgate.netsphinxsai.com

This reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base. researchgate.netsphinxsai.com The reaction is highly versatile, with a broad tolerance for various functional groups on both the quinoline and the boronic acid coupling partner. tcichemicals.com This allows for the synthesis of a wide library of 4-aryl-5-(trifluoromethoxy)quinoline derivatives. The general reactivity of aryl chlorides is lower than that of bromides or iodides, which may necessitate the use of specialized ligands or more active catalyst systems to achieve high yields. tcichemicals.com

| Boronic Acid (Ar-B(OH)2) | Catalyst | Base Example | Product (Ar = Aryl Group) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 4-Phenyl-5-(trifluoromethoxy)quinoline |

| 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-(4-Methylphenyl)-5-(trifluoromethoxy)quinoline |

| 3-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 4-(3-Methoxyphenyl)-5-(trifluoromethoxy)quinoline |

| Thiophene-2-boronic acid | PdCl2(dppf) | Cs2CO3 | 4-(Thiophen-2-yl)-5-(trifluoromethoxy)quinoline |

This table illustrates potential Suzuki-Miyaura cross-coupling reactions for this compound based on established methodologies for 4-chloroquinoline derivatives. researchgate.netsphinxsai.com

Reactivity of the Quinoline Nitrogen Atom (e.g., N-Oxidation and Reduction Processes)

The lone pair of electrons on the nitrogen atom of the quinoline ring allows it to act as a base and a nucleophile, leading to specific reactivity at this position.

N-Oxidation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The formation of the N-oxide significantly alters the electronic properties of the quinoline ring system. It increases the electron deficiency of the ring, particularly at the C-2 and C-4 positions, making them more susceptible to nucleophilic attack. The N-oxide functionality can also be a precursor for other transformations; for example, it can be deoxygenated to regenerate the parent quinoline. The existence and use of related heterocyclic N-oxides as synthetic intermediates is well-documented. semanticscholar.org

Reduction Processes: The pyridine portion of the quinoline ring can undergo reduction to yield dihydro- and tetrahydroquinoline derivatives. A common method is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Another approach is transfer hydrogenation. A well-studied non-catalytic method involves the use of Hantzsch esters, which can reduce quinoline to 1,4-dihydroquinoline, which may then isomerize or be further reduced to tetrahydroquinoline. acs.org The reduction process involves sequential proton and hydride transfers. acs.org The specific conditions required for the reduction of this compound would depend on the desired product, as the chloro-substituent could potentially be removed under certain catalytic hydrogenation conditions (hydrogenolysis).

| Reaction Type | Reagent(s) | Product Type |

| N-Oxidation | m-CPBA or H2O2/AcOH | This compound N-oxide |

| Ring Reduction | H2, Pd/C | 4-Chloro-5-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline |

| Ring Reduction | Hantzsch Ester | 4-Chloro-5-(trifluoromethoxy)-1,4-dihydroquinoline |

This table summarizes common reactions involving the quinoline nitrogen atom.

Computational and Theoretical Investigations of 4 Chloro 5 Trifluoromethoxy Quinoline and Analogous Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are routinely applied to quinoline (B57606) derivatives to elucidate their behavior at a molecular level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of quinoline derivatives. researchgate.netresearchgate.net For a molecule like 4-Chloro-5-(trifluoromethoxy)quinoline, DFT calculations can reveal the distribution of electrons and identify regions susceptible to chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. fiveable.meyoutube.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. bhu.ac.in For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also localized on the aromatic rings. The presence of the electron-withdrawing chloro and trifluoromethoxy groups in this compound is expected to lower both the HOMO and LUMO energy levels and influence the energy gap.

| Parameter | Illustrative Value for this compound |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.inresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the trifluoromethoxy group are expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom would exhibit positive potential.

Fukui Functions: Fukui functions are used to describe the reactivity of different sites within a molecule. researchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack. For quinoline derivatives, Fukui functions can pinpoint specific atoms on the ring system that are more prone to reaction.

Natural Bond Order (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netacadpubl.eu It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyper-conjugative interactions, contribute to the stability of the molecule. In the context of this compound, NBO analysis would reveal interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the quinoline ring, as well as interactions involving the chlorine and trifluoromethoxy substituents. researchgate.net The stabilization energies associated with these interactions can be quantified to assess their importance.

| Donor NBO | Acceptor NBO | Illustrative Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C) | 15.2 |

| LP(2) O | σ(C-F) | 8.5 |

| π(C=C) | π*(C=C) | 22.1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Furthermore, MD simulations are invaluable for investigating intermolecular interactions, such as how a molecule interacts with a solvent or a biological target like a protein. By simulating the molecule in a box of water, for example, one can study its solvation and how it forms hydrogen bonds or other non-covalent interactions. researchgate.net In the context of drug design, MD simulations can provide insights into how a quinoline derivative binds to the active site of an enzyme, revealing the key interactions that are responsible for its biological activity. nih.gov

Mechanistic Insights from Computational Modeling of Reactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the field of medicinal chemistry for designing and optimizing new drugs. nih.gov These studies aim to establish a relationship between the chemical structure of a compound and its biological activity.

In silico methods play a significant role in modern drug discovery by predicting the biological activity of compounds before they are synthesized. nih.gov QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. researchgate.netnih.gov These descriptors can be calculated from the 3D structure of the molecule and can include electronic, steric, and hydrophobic parameters.

Elucidation of Electronic and Steric Effects of Substituents on Activity

Research on analogous quinoline structures has consistently demonstrated that electronic descriptors are pivotal in modulating activity. The trifluoromethoxy (-OCF3) group is known for its strong electron-withdrawing nature and significant lipophilicity. mdpi.comresearchgate.net Similarly, the trifluoromethyl (-CF3) group, often used as a bioisostere for chlorine, is also a potent electron-withdrawing substituent. mdpi.comresearchgate.net The chlorine atom itself contributes a combination of inductive electron withdrawal and weak resonance donation, a versatile feature exploited in medicinal chemistry. chemrxiv.org

QSAR models developed for various classes of quinoline derivatives frequently identify electronic parameters as key contributors to biological activity. dergipark.org.trnih.gov Descriptors such as electron density, electronegativity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often correlate with the observed activity. nih.govorientjchem.org For instance, some studies on quinolinone-based compounds found that reduced molecular electronegativity and increased molecular volume, properties associated with chloro and bromo substituents, led to enhanced biological activity. nih.gov In other cases involving quinolinequinone derivatives, activity was found to be strongly related to parameters like the electrophilic index and molecular hardness. dergipark.org.tr The presence of electron-withdrawing groups, such as the -CF3 and -OCF3 moieties, can significantly alter the electronic distribution within the quinoline scaffold, thereby influencing electrostatic interactions with biological targets. researchgate.net

The following table summarizes key electronic parameters for substituents relevant to the target compound and its analogs. These parameters are frequently used in QSAR studies to quantify the electronic influence of a substituent on a parent molecule.

| Substituent | Hammett Constant (σₚ) | Field/Inductive Effect (F) | Resonance Effect (R) |

|---|---|---|---|

| -Cl (Chloro) | 0.23 | 0.41 | -0.15 |

| -OCF₃ (Trifluoromethoxy) | 0.35 | 0.38 | 0.03 |

| -CF₃ (Trifluoromethyl) | 0.54 | 0.38 | 0.08 |

| -CH₃ (Methyl) | -0.17 | -0.04 | -0.13 |

Beyond electronics, steric factors play an equally crucial role. The size and shape of substituents determine how a molecule fits into a binding site on a biological target, such as an enzyme or receptor. researchgate.net The trifluoromethoxy group is considered bulkier than a methyl group, and its presence can introduce significant steric hindrance. mdpi.com This steric bulk can be advantageous, potentially enhancing metabolic stability by shielding the molecule from enzymatic degradation. mdpi.com

QSAR studies on quinoline analogs often incorporate steric descriptors to model these effects. Parameters like van der Waals volume or Taft steric parameters (Es) can have a significant impact on the predictive power of a QSAR model. nih.gov For example, studies on pyrimido-isoquinolin-quinone derivatives revealed that short, bulky groups on the benzene (B151609) ring were favorable for antibacterial activity. mdpi.com The chlorine atom, while smaller than a trifluoromethyl group, still introduces steric bulk that can influence binding and conformation. mdpi.comchemrxiv.org The interplay between the size of the substituent and the topology of the binding pocket is a recurring theme in the structure-activity relationships of quinoline compounds. mdpi.com

The table below presents common steric parameters for these key substituents, providing a quantitative measure of their size.

| Substituent | Taft Steric Parameter (Eₛ) | van der Waals Radius (Å) |

|---|---|---|

| -Cl (Chloro) | -0.97 | 1.75 |

| -OCF₃ (Trifluoromethoxy) | -1.30 (estimated) | - |

| -CF₃ (Trifluoromethyl) | -1.16 | 2.70 |

| -CH₃ (Methyl) | -1.24 | 2.00 |

In this compound, the combined electronic and steric effects are complex. The chlorine at position 4 and the trifluoromethoxy group at position 5 create a unique electronic landscape. Both are strongly electron-withdrawing, which would decrease the electron density of the entire quinoline ring system, potentially influencing its reactivity and ability to form hydrogen bonds or engage in π-stacking interactions. researchgate.netnih.gov DFT calculations on substituted quinolines have shown that such substituents significantly impact the LUMO, affecting the molecule's electrophilicity at specific sites. acs.org Sterically, the positioning of these two relatively bulky groups on adjacent carbons in the benzo portion of the quinoline ring could impose conformational constraints and dictate the preferred orientation for binding to a target. mdpi.commdpi.com The elucidation of these combined effects is essential for understanding the molecule's activity and for the rational design of more potent analogous structures. nih.gov

Biological Activity and Mechanistic Studies of 4 Chloro 5 Trifluoromethoxy Quinoline Derivatives in Pre Clinical Research

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of quinoline (B57606) derivatives has been explored against a wide range of pathogenic bacteria and fungi. The introduction of various substituents to the quinoline nucleus has been a key strategy in developing new antimicrobial agents.

Derivatives of quinoline have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In vitro studies have evaluated these compounds against clinically relevant strains. For instance, a series of newly synthesized quinoline derivatives showed excellent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.govresearchgate.net

Quinoline-based hydroxyimidazolium hybrids have also been tested. nih.gov While these hybrids generally showed limited inhibition of Gram-negative bacteria like E. coli and Klebsiella pneumoniae (MIC ≥50 µg/mL), some compounds displayed potent activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov One particular hybrid, 7b, was identified as a potent anti-staphylococcal agent with a MIC value of 2 µg/mL. nih.gov Another series, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide, was found to be active against both susceptible (S. aureus ATCC 29213) and resistant clinical isolates (methicillin-resistant S. aureus - MRSA). mdpi.com

| Derivative Class | Bacterial Strain | Activity (MIC) |

| Quinoline Derivatives | Bacillus cereus | 3.12 - 50 µg/mL |

| Staphylococcus sp. | 3.12 - 50 µg/mL | |

| Pseudomonas sp. | 3.12 - 50 µg/mL | |

| Escherichia coli | 3.12 - 50 µg/mL | |

| Quinoline-Hydroxyimidazolium Hybrid 7b | Staphylococcus aureus | 2 µg/mL |

| Quinoline-Hydroxyimidazolium Hybrids | Escherichia coli | ≥50 µg/mL |

| Klebsiella pneumoniae | ≥50 µg/mL |

The antifungal properties of quinoline derivatives have been investigated against various pathogenic fungi. Studies show that these compounds can be effective against a spectrum of fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.govresearchgate.net One study identified a specific derivative as the most potent among those tested. nih.govresearchgate.net

Quinoline-based hydroxyimidazolium hybrids also exhibited significant antifungal activity. Two compounds from this class showed remarkable efficacy against Cryptococcus neoformans with a MIC value of 15.6 µg/mL. nih.gov Against other opportunistic fungi, including various Candida and Aspergillus species, these hybrids displayed MIC values of 62.5 µg/mL. nih.gov The structural similarities between some quinoline-based antifungals and established drugs like terbinafine (B446) suggest a potential for this chemical scaffold in antifungal drug discovery. researchgate.net Additionally, derivatives of 8-hydroxyquinoline (B1678124) have shown the ability to inhibit the growth of fungi such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are associated with grapevine diseases. mdpi.com

| Derivative Class | Fungal Strain | Activity (MIC) |

| Quinoline Derivatives | Aspergillus flavus | Data not specified |

| Aspergillus niger | Data not specified | |

| Fusarium oxysporum | Data not specified | |

| Candida albicans | Data not specified | |

| Quinoline-Hydroxyimidazolium Hybrids | Cryptococcus neoformans | 15.6 µg/mL |

| Candida spp. | 62.5 µg/mL | |

| Aspergillus spp. | 62.5 µg/mL |

Anticancer/Antiproliferative Activity Evaluations (In Vitro)

The antiproliferative effects of 4-Chloro-5-(trifluoromethoxy)quinoline derivatives have been evaluated against a panel of human cancer cell lines, revealing their potential as anticancer agents.

Derivatives of quinoline have demonstrated significant cytotoxic activity against multiple cancer cell lines. In studies involving human breast cancer (MCF-7) cells, various quinoline derivatives, including quinoline-chalcone hybrids and 4-aminoquinolines, have shown potent antiproliferative effects. nih.govresearchgate.netnih.gov For example, certain quinoline-based dihydrazone derivatives exhibited IC50 values as low as 7.016 µM against MCF-7 cells. rsc.org

Against human lung adenocarcinoma (A549) cells, morpholine-substituted quinazoline (B50416) derivatives and 5-trifluoromethylpyrimidine derivatives have shown significant cytotoxic potential. nih.govrsc.org One morpholine (B109124) derivative, AK-10, displayed an IC50 value of 8.55 µM against A549 cells, while a pyrimidine (B1678525) derivative showed an IC50 of 0.35 µM. nih.govrsc.org Furthermore, lipophilic fluoroquinolone derivatives have been tested against colorectal carcinoma (Caco-2) cell lines, demonstrating their antineoplastic efficacies. nih.gov

| Cell Line | Derivative Class | Activity (IC50) |

| MCF-7 (Breast Cancer) | Quinoline-based dihydrazone 3b | 7.016 µM |

| Morpholine quinazoline AK-10 | 3.15 µM | |

| 5-Trifluoromethylpyrimidine 9u | 3.24 µM | |

| A549 (Lung Cancer) | Morpholine quinazoline AK-10 | 8.55 µM |

| 5-Trifluoromethylpyrimidine 9u | 0.35 µM | |

| Caco-2 (Colorectal Carcinoma) | Lipophilic Fluoroquinolones | Activity demonstrated |

A key mechanism behind the anticancer activity of some quinoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a crucial target in cancer therapy as its abnormal expression is linked to tumor cell proliferation and survival. nih.gov

Several classes of quinoline derivatives, such as 4-anilinoquinolines, have been developed as potent inhibitors of EGFR. nih.govjofamericanscience.org Molecular docking and in vitro kinase assays have confirmed the interaction of these compounds with the EGFR catalytic domain. nih.gov For instance, a new series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors, with one compound showing an IC50 value of 0.091 µM against the EGFR kinase. nih.gov These findings suggest that quinoline-based structures can serve as a scaffold for developing targeted anticancer agents that modulate key signaling pathways like the EGFR pathway. mdpi.com

Anti-Malarial Activity Research (In Vitro)

The quinoline core is famously present in anti-malarial drugs like chloroquine (B1663885). Research continues to explore new quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.gov

In vitro studies have demonstrated the potent anti-malarial activity of various trifluoromethyl-quinoline derivatives. nih.gov A series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were assessed against a chloroquine-sensitive (D10) strain of P. falciparum, with some compounds showing IC50 values of 4.8 and 5.2 µg/mL. nih.gov Other research has focused on developing analogues to overcome chloroquine resistance. Chloroquine-pyrazole analogues and pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have shown significant activity against chloroquine-resistant P. falciparum clones. nih.govmdpi.com For example, one study on 1,2,3-triazol-1-yl quinoline derivatives reported a highly active compound with an IC50 of 1.4 µM against the resistant W2 clone. mdpi.com These studies underscore the ongoing importance of the quinoline scaffold in the search for new and effective anti-malarial agents.

| Derivative Class | Plasmodium falciparum Strain | Activity (IC50) |

| 2,8-bis(trifluoromethyl) quinoline ketones | D10 (Chloroquine-Sensitive) | 4.8 - 5.2 µg/mL |

| 1,2,3-triazol-1-yl quinoline derivative | W2 (Chloroquine-Resistant) | 1.4 µM |

| 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues | Chloroquine-Resistant Clone | Significant activity demonstrated |

Other Enzyme Inhibition and Target Interaction Studies

Derivatives of the quinoline scaffold are recognized for their wide-ranging biological activities, which stem from their ability to interact with a diverse array of enzymes and cellular receptors. ijresm.combiointerfaceresearch.com Research into fluorinated quinolines, including those with trifluoromethoxy groups, has revealed specific interactions with key biological targets, suggesting potential mechanisms for their observed pharmacological effects.

Ecto-5′-nucleotidase (CD73) is a membrane-bound enzyme that plays a critical role in extracellular adenosine (B11128) production, a pathway implicated in immunosuppression within tumor microenvironments. Consequently, inhibitors of this enzyme are of significant interest in oncology. Studies have shown that certain quinoline derivatives can act as inhibitors of human ecto-5′-nucleotidase (h-e5′NT). For instance, a series of diarylated 2-(trifluoromethyl)quinolines demonstrated significant and selective inhibitory activity against h-e5′NT. While specific quantitative data for this compound is not extensively detailed in the available literature, the proven efficacy of structurally related trifluoromethylquinolines highlights the potential of this chemical class to target the purinergic signaling pathway.

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, responsible for activating carrier proteins involved in the biosynthesis of fatty acids and other secondary metabolites. nih.gov As such, they represent a potential target for novel antibacterial agents. nih.gov However, a review of the current scientific literature does not indicate that this compound or its close analogs have been investigated as inhibitors of bacterial phosphopantetheinyl transferase. Research on PPTase inhibitors has tended to focus on other chemical scaffolds, such as anthranilate 4H-oxazol-5-one and amidino-urea based compounds. nih.govunsw.edu.au

The quinoline nucleus is a versatile scaffold that has been incorporated into inhibitors for a wide range of biological targets. ijresm.com Derivatives have shown significant activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govresearchgate.net Furthermore, certain quinoline-based compounds have been found to interact with enzymes that act on DNA, such as DNA methyltransferases and polymerases, by intercalating into the DNA structure. nih.govnih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov The broad inhibitory profile of the quinoline class underscores its importance in medicinal chemistry. biointerfaceresearch.com

The table below summarizes the diverse biological targets of various quinoline derivatives as identified in preclinical research.

| Target Class | Specific Target(s) | Observed Effect of Quinoline Derivatives |

| Kinases | c-Met, EGFR, VEGFR, PDGFR | Inhibition of kinase activity, disruption of cancer signaling pathways. nih.govresearchgate.net |

| DNA-Interacting Enzymes | DNA Methyltransferase 1 (DNMT1) | Inhibition through non-nucleoside mechanisms, leading to DNA hypomethylation. nih.gov |

| Other Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition, suggesting anti-inflammatory potential. ijresm.com |

| Ion Channels | KCa3.1 Potassium Channel | Activation, suggesting a role in modulating immune cell function. ntu.edu.sg |

Structure-Activity Relationship (SAR) Derived from Biological Screening

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For quinoline derivatives, SAR analyses have revealed key structural features that govern their biological activity. The substitution pattern on the quinoline core is a primary determinant of both the type and potency of the pharmacological effect.

For instance, in the context of antifungal activity, the nature and position of substituents on the quinoline ring significantly influence efficacy. nih.gov Similarly, studies on trifluoromethylquinoline derivatives have shown that the number and location of the trifluoromethyl (-CF3) groups are critical for cytotoxicity against leukemia cells. A derivative with two -CF3 groups, 2,8-bis(trifluoromethyl)quinoline, exhibited the highest cell-growth inhibitory activity, suggesting that increased fluorination can enhance potency. nih.gov The cell growth inhibitory action of these compounds appears linked to their ability to bind to and intercalate with DNA. nih.gov

The trifluoromethoxy (-OCF3) group, present in this compound, is of particular interest in medicinal chemistry. It is known to increase lipophilicity and can improve metabolic stability and cell membrane permeability. While direct SAR studies on a series of 5-(trifluoromethoxy)quinoline analogs are limited in the reviewed literature, research on related structures provides valuable insights. For example, in one study on antimalarial quinolines, the replacement of a 4-trifluoromethyl group with a 4-trifluoromethoxy substituent on a different part of the molecule led to a slight decrease in activity, demonstrating that the electronic and steric properties of -CF3 versus -OCF3 can subtly modulate biological interactions.

In general, SAR studies on quinoline derivatives highlight that:

Halogenation: The presence and position of halogen atoms (like the chloro group at position 4) are often critical for activity.

Fluorinated Groups: Trifluoromethyl and trifluoromethoxy groups significantly impact properties like lipophilicity and metabolic stability, which in turn affect biological activity. nih.govevitachem.com

Substituent Position: The specific placement of functional groups on the quinoline ring (e.g., position 2, 4, 5, or 8) is a key factor in determining the compound's interaction with its biological target. nih.govnih.gov

These findings underscore the modular nature of the quinoline scaffold, which allows for systematic modification to optimize its interaction with a wide variety of biological targets. biointerfaceresearch.com

Future Research Trajectories and Academic Significance

Design and Synthesis of Advanced Functionalized Quinoline (B57606) Hybrids

The functionalization of the quinoline ring is a transformative strategy in synthetic chemistry that expands the chemical space and can enhance the pharmacological profile of the resulting derivatives. rsc.org The 4-chloro position on the quinoline ring is particularly susceptible to nucleophilic aromatic substitution, making it an ideal anchor point for the synthesis of molecular hybrids. This approach involves covalently linking the 4-Chloro-5-(trifluoromethoxy)quinoline core with other pharmacologically active scaffolds to create single molecules with potentially synergistic or multi-target activities.

Researchers have successfully created hybrid compounds by coupling various chloroquinolines with other moieties, a strategy that could be readily adapted for this compound. The trifluoromethoxy group at the 5-position is expected to modulate the electronic and lipophilic properties of the resulting hybrids, potentially improving their bioavailability and interaction with biological targets.

Key research directions in this area include:

Coupling with Antimalarial Pharmacophores: Given the historical success of 4-aminoquinolines like chloroquine (B1663885), hybridizing this compound with other antimalarial agents such as trioxolanes or ferrocene (B1249389) could lead to new compounds that overcome drug resistance. nih.govsemanticscholar.org

Integration with Anticancer Agents: Linking the quinoline core to moieties known for their cytotoxic effects, such as chalcones, pyrimidines, or isatin, could produce dual-action anticancer agents. nih.govnih.gov

Development of Multi-Component Reaction Methodologies: Utilizing multicomponent reactions to efficiently assemble complex hybrids from this compound and other building blocks in a single step presents a pathway for rapid library synthesis and drug discovery. semanticscholar.org

| Hybrid Scaffold Class | Rationale for Hybridization | Potential Synthetic Approach |

|---|---|---|

| Quinoline-Chalcone | Combines the diverse bioactivity of quinolines with the anticancer and anti-inflammatory properties of chalcones. | Nucleophilic substitution of the 4-chloro group with an amino-linker, followed by Claisen-Schmidt condensation. nih.gov |

| Quinoline-Pyrimidine | Merges two nitrogen-containing heterocyclic systems known for potent antimalarial and anticancer activities. nih.gov | Coupling reaction between the 4-position of the quinoline and a functionalized pyrimidine (B1678525) ring. nih.gov |

| Quinoline-Triazole | Utilizes the 1,2,3-triazole ring as a stable and versatile linker to connect the quinoline scaffold with various other functional molecules. juniperpublishers.com | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) by first converting the chloro-group to an azide (B81097) or alkyne. juniperpublishers.comnih.gov |

| Quinoline-Ferrocene | Incorporates the organometallic ferrocene moiety, which can help overcome chloroquine resistance in malaria. semanticscholar.org | Direct coupling of a ferrocene-containing amine to the 4-chloro position. semanticscholar.org |

Development of Novel Mechanistic Probes for Biological Systems

The inherent fluorescent properties of the quinoline nucleus make it an attractive scaffold for the development of molecular probes for bio-imaging and mechanistic studies. crimsonpublishers.com These probes are invaluable tools in molecular biology for visualizing cellular processes, tracking biomolecules, and detecting specific analytes within living systems. crimsonpublishers.com The photophysical properties of quinoline can be finely tuned by the introduction of various substituents.

The 5-(trifluoromethoxy) group in this compound is a powerful modulator of electronic properties. Its strong electron-withdrawing nature can influence the intramolecular charge transfer (ICT) characteristics of the quinoline system, which is a key mechanism for many fluorescent sensors. Future research can focus on leveraging these features to design novel probes.

Potential avenues of exploration include:

Ion and Small Molecule Sensors: By attaching a specific chelating group at the 4-position, derivatives of this compound could be developed as "turn-on" or "turn-off" fluorescent probes for detecting metal ions (e.g., Al³⁺) or biologically relevant small molecules (e.g., H₂S) in living cells. crimsonpublishers.com

Viscosity Probes: The quinoline scaffold has been used to create fluorescent probes that are sensitive to changes in the microenvironment, such as intracellular viscosity. Abnormalities in cellular viscosity are linked to various diseases, making such probes diagnostically valuable. crimsonpublishers.com

pH Sensors: The nitrogen atom in the quinoline ring allows for pH-sensitive fluorescence, which can be exploited to design probes for monitoring pH changes in cellular compartments like lysosomes or mitochondria. crimsonpublishers.com

| Probe Type | Sensing Mechanism | Potential Application |

|---|---|---|

| Metal Ion Probes | Chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET) inhibition upon ion binding. crimsonpublishers.com | Detecting ion imbalances in neurodegenerative diseases. |

| Reactive Species Probes (e.g., H₂S) | Specific chemical reaction with the probe's reactive site leading to a change in fluorescence. crimsonpublishers.com | Studying signaling pathways involving reactive oxygen or sulfur species. |

| Viscosity Probes | Changes in fluorescence intensity or lifetime due to restricted intramolecular rotation in viscous environments. crimsonpublishers.com | Early diagnosis of diseases associated with viscosity changes, like atherosclerosis. crimsonpublishers.com |

| pH Probes | Protonation/deprotonation of the quinoline nitrogen alters the electronic structure and fluorescence output. crimsonpublishers.com | Imaging of cellular organelles and monitoring cellular metabolic states. |

Expansion of Computational Methodologies for Predictive Modeling

Computational chemistry provides powerful tools for accelerating drug discovery by predicting the properties and biological activities of novel compounds. For a molecule like this compound, computational modeling can guide the rational design of derivatives with enhanced efficacy and selectivity. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this effort.

Future computational research on this compound could focus on:

Molecular Docking Studies: Simulating the binding of this compound and its virtual derivatives to the active sites of various protein targets (e.g., kinases, proteases) can help prioritize synthetic efforts towards the most promising compounds. nih.gov This approach has been successfully used to design selective c-Met kinase inhibitors based on a quinoline scaffold. nih.gov

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) required for a specific biological activity allows for the design of new molecules that fit the model. The quinoline core, chloro-substituent, and trifluoromethoxy group would be key elements in such models.

ADME-Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new chemical entities. Applying these models to derivatives of this compound can help identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures.

| Computational Method | Objective | Application to this compound |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of a ligand to a biological target. nih.gov | Identify potential protein targets and guide the design of potent inhibitors (e.g., for kinases or parasitic enzymes). |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity to predict the potency of new compounds. | Develop models to predict the anticancer or antimalarial activity of novel hybrids based on their physicochemical properties. |

| Pharmacophore Modeling | Define the 3D arrangement of functional groups necessary for biological activity. | Design novel scaffolds that retain the key interaction features of active quinoline derivatives. |

| ADME-Tox Modeling | Predict drug-likeness, metabolic stability, and potential toxicity. | Filter virtual libraries of derivatives to select candidates with favorable pharmacokinetic and safety profiles. |

Exploration of Undiscovered Therapeutic Applications and Target Identification

The quinoline scaffold is a versatile pharmacophore present in numerous approved drugs with a wide range of therapeutic uses, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities. nih.govcrimsonpublishers.com The unique substitution pattern of this compound makes it a promising candidate for screening against a broad array of biological targets to uncover novel therapeutic applications. The trifluoromethyl group, analogous to the trifluoromethoxy group, is known to enhance interaction with biological targets and improve metabolic stability. ontosight.ai

Future research should be directed towards:

Broad-Spectrum Biological Screening: Systematically evaluating the compound and its derivatives against diverse panels of cell lines (cancer, microbial) and enzyme assays can uncover unexpected activities. High-throughput screening campaigns are essential for this type of exploratory research. acs.org

Target Deconvolution: For derivatives that show promising activity in cell-based assays, identifying the specific molecular target is a critical next step. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be employed to pinpoint the protein(s) with which the compound interacts.

Repurposing and New Indications: Exploring the activity of this compound derivatives in disease areas beyond the traditional applications of quinolines, such as neurological disorders or metabolic diseases, could lead to first-in-class therapeutics.

| Potential Therapeutic Area | Known Quinoline Target Class | Rationale for Exploration |

|---|---|---|

| Oncology | Protein Kinases (e.g., c-Met), Topoisomerases | Many quinoline derivatives exhibit potent cytotoxicity and inhibitory activity against kinases involved in cancer progression. nih.govnih.gov |

| Infectious Diseases (Malaria) | Heme Polymerization | The 4-aminoquinoline (B48711) scaffold is a classic antimalarial pharmacophore; new derivatives may overcome resistance. semanticscholar.org |

| Infectious Diseases (Bacterial) | DNA Gyrase, Topoisomerase IV | Quinolone antibiotics are a major class of antibacterial agents. |

| Neurodegenerative Diseases | Receptors (e.g., Nicotinic, Muscarinic) | Certain quinoline derivatives have shown activity as receptor ligands, suggesting potential in treating cognitive dysfunction. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.